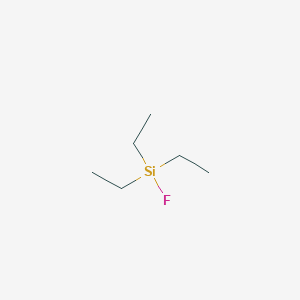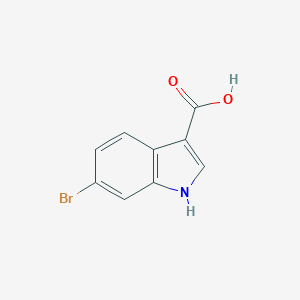
6-溴-1H-吲哚-3-羧酸
概述
描述
6-Bromo-1H-indole-3-carboxylic acid is a brominated derivative of indole-3-carboxylic acid. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals.
科学研究应用
6-Bromo-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary target of 6-Bromo-1H-indole-3-carboxylic acid and its derivatives is the auxin receptor protein TIR1 . This protein plays a crucial role in plant life cycle, making it a significant target for plant growth regulation and weed control applications .
Mode of Action
The compound interacts with its target, the TIR1 protein, through tight π–π stacking, hydrogen bond, and hydrophobic interactions . This interaction results in the inhibition of the TIR1 protein, thereby affecting the growth of plants .
Biochemical Pathways
The compound affects the tryptophan-indole-3-acetic acid (Trp-IAA) degradation pathway . This pathway is significant as IAA, a plant hormone, is produced by the degradation of tryptophan in higher plants . The compound’s interaction with the TIR1 protein can disrupt this pathway, leading to downstream effects on plant growth and development .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth. It has been demonstrated that most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Action Environment
The action, efficacy, and stability of 6-Bromo-1H-indole-3-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability and effectiveness.
安全和危害
未来方向
生化分析
Biochemical Properties
Indole derivatives, including 6-Bromo-1H-indole-3-carboxylic acid, have been found to interact with multiple receptors, contributing to their diverse biological activities . These interactions can involve various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
6-Bromo-1H-indole-3-carboxylic acid can have various effects on cellular processes. For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, among others . These effects can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-indole-3-carboxylic acid involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism can vary depending on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indole-3-carboxylic acid can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indole-3-carboxylic acid can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Bromo-1H-indole-3-carboxylic acid is involved in various metabolic pathways . It can interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-indole-3-carboxylic acid is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indole-3-carboxylic acid can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-3-carboxylic acid typically involves the bromination of indole-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction where indole-3-carboxylic acid is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction proceeds under mild conditions, yielding 6-Bromo-1H-indole-3-carboxylic acid .
Industrial Production Methods: Industrial production of 6-Bromo-1H-indole-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Bromo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 6-azido-1H-indole-3-carboxylic acid and 6-thio-1H-indole-3-carboxylic acid.
Oxidation Reactions: Products include 6-bromoindole-3-carboxaldehyde and 6-bromoindole-3-carboxylic acid derivatives.
Reduction Reactions: Products include 6-bromoindole-3-methanol.
相似化合物的比较
- 5-Bromo-1H-indole-3-carboxylic acid
- 6-Chloro-1H-indole-3-carboxylic acid
- 6-Fluoro-1H-indole-3-carboxylic acid
Comparison: 6-Bromo-1H-indole-3-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which significantly influences its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative often exhibits higher reactivity in substitution reactions and different biological profiles due to the size and electronegativity of the bromine atom .
属性
IUPAC Name |
6-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZWYJJSSRJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570991 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101774-27-0 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-Bromo-1H-indole-3-carboxylic acid?
A1: 6-Bromo-1H-indole-3-carboxylic acid has the molecular formula C9H6BrNO2. [] Its structure consists of an indole ring with a bromine atom substituted at the 6-position and a carboxylic acid group at the 3-position. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry (ESI, EI, and GS-MS) were used to elucidate its structure. [] Additionally, X-ray crystallography revealed that the dihedral angle between the –COOH group and the indole ring system is 6° (4°). []
Q2: What is the biological activity of 6-Bromo-1H-indole-3-carboxylic acid and related compounds?
A2: Research suggests that 6-Bromo-1H-indole-3-carboxylic acid and its derivatives, such as its methyl ester, exhibit inhibitory activity against the growth of Staphylococcus epidermidis. [] This finding suggests potential antibacterial properties for this class of compounds.
Q3: Where is 6-Bromo-1H-indole-3-carboxylic acid naturally found?
A3: 6-Bromo-1H-indole-3-carboxylic acid has been isolated from various marine sponges. These include Iotrochota purpurea found in Indonesia [] and specific species of Thorectandra and Smenospongia. [] This highlights the role of marine organisms as a source of novel bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

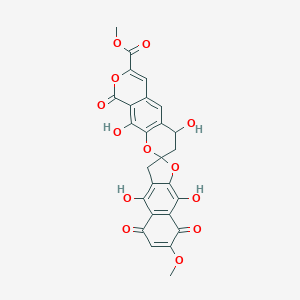
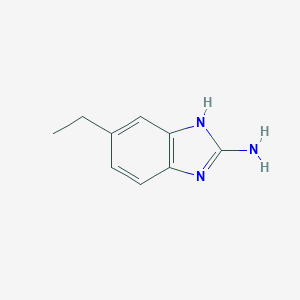
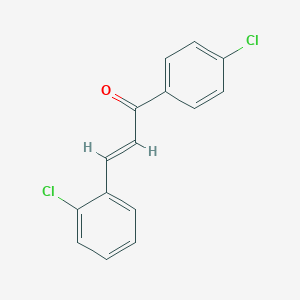
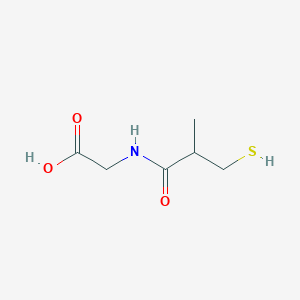
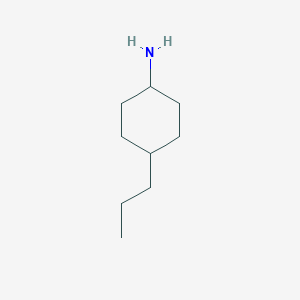

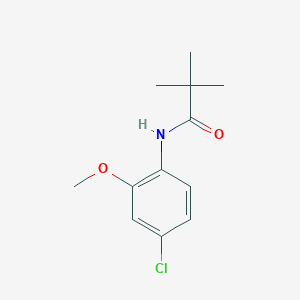


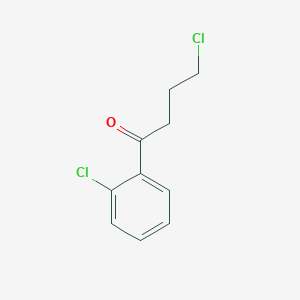
![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)

